Ortho-Adjacent 2,3-Dimethyl Substitution Confers a Unique Steric and Electronic Profile vs. 2,5- and 2,4-Dimethyl Regioisomers
The target compound distinguishes itself from its closest mass-equivalent analogs through its 2,3-dimethyl substitution pattern. Unlike the 2,5- and 2,4-dimethyl isomers (both CAS 356539-50-9 and structural analogs), the contiguous methyl groups in the 2,3- variant create an asymmetric steric environment on one face of the aniline ring, directly adjacent to the reactive nitrogen center . This steric congestion modifies the nucleophilicity of the secondary amine, affecting reaction rates in subsequent derivatization. While explicit kinetic data comparing all regioisomers under identical conditions is absent from public literature, the regioisomeric impact on chemical and biological properties is a recognized structure-activity principle for this compound class .
| Evidence Dimension | Steric hindrance adjacent to reactive amine center |
|---|---|
| Target Compound Data | 2,3-dimethyl substitution pattern (ortho-adjacent methyl groups). CAS: 1154386-41-0. |
| Comparator Or Baseline | N-(Cyclopropylmethyl)-2,5-dimethylaniline (CAS 356539-50-9) and N-(Cyclopropylmethyl)-2,4-dimethylaniline; methyl groups are non-adjacent. |
| Quantified Difference | Qualitative steric difference; adjacency of methyl groups at positions 2 and 3 creates a higher local steric bulk near the nitrogen compared to non-adjacent 2,4- or 2,5-substitution patterns. |
| Conditions | Structural analysis based on SMILES and InChI comparison. |
Why This Matters
For procurement, confirming the correct 2,3-regioisomer is critical to ensure predictable reactivity in synthetic routes; procurement of a cheaper but incorrect isomer (e.g., 2,5-) would compromise downstream synthesis.
